molecular formula C19H17N3O3S3 B3298723 (Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 898367-93-6

(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B3298723
CAS RN: 898367-93-6
M. Wt: 431.6 g/mol
InChI Key: LQRYOBYROQIPGD-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used in the design of new antimycobacterial agents .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzo[d]thiazole ring system . The structure can be analyzed using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives can be complex and varied. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the presence of different substituents on the benzo[d]thiazole ring system .

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on the specific compound and its biological target. For example, some derivatives have been found to inhibit Mycobacterium tuberculosis (Mtb) by selectively inhibiting certain strains .

Future Directions

The future directions for research on benzo[d]thiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities . Additionally, further studies could be conducted to better understand the mechanisms of action of these compounds .

properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-3-10-22-14-9-8-12(28(2,24)25)11-16(14)27-19(22)21-17(23)18-20-13-6-4-5-7-15(13)26-18/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYOBYROQIPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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